N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide includes a benzothiazole ring fused with a bipyridine moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been reported to target pantothenate synthetase of mycobacterium tuberculosis .
Mode of Action
Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein–ligand complex .
Biochemical Pathways
Similar compounds have shown selective inhibition of mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with bipyridine derivatives. One common method includes the following steps:
Formation of Intermediate Compounds: Substituted 2-amino benzothiazoles are reacted with N-phenyl anthranilic acid to form intermediate compounds.
Coupling Reaction: The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to its bipyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(19-23-15-7-1-2-8-16(15)25-19)22-12-14-6-4-10-21-17(14)13-5-3-9-20-11-13/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOISCZLLXZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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